molecular formula C21H23ClN4OS2 B3000142 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215836-26-2

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B3000142
CAS No.: 1215836-26-2
M. Wt: 447.01
InChI Key: RFUCUMMBBICPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole-based small molecule characterized by a dimethylaminopropyl chain and a 6-methylbenzo[d]thiazole moiety. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-14-5-7-17-19(11-14)28-21(23-17)25(10-4-9-24(2)3)20(26)15-6-8-16-18(12-15)27-13-22-16;/h5-8,11-13H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCUMMBBICPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a carboxamide group attached to a benzene ring, as well as a thiazole ring, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the dimethylamino propyl group enhances its molecular complexity, potentially influencing its reactivity and biological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₈H₃₁ClN₃O₂S₂
  • Molecular Weight : 396.06 g/mol
  • CAS Number : Not specified

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies indicate that compounds with similar structural features exhibit antimicrobial properties, suggesting potential efficacy against various pathogens .
  • Anti-inflammatory Effects : The compound may serve as a lead for developing anti-inflammatory agents, given the presence of the benzothiazole moiety, which has been associated with anti-inflammatory activity in other derivatives .
  • Neuroprotective Properties : Related compounds have shown lower neurotoxicity and minimal cytotoxicity, indicating that this compound may also possess neuroprotective effects .
  • Anticonvulsant Activity : Research on benzothiazole derivatives suggests that they may exert anticonvulsant effects through modulation of GABAergic neurotransmission, which could be relevant for this compound as well .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct biological activities. The following table summarizes the structure-activity relationships observed in related compounds:

CompoundStructural FeaturesBiological Activity
Benzamide DerivativesCarboxamide groupDiverse biological activities including anti-inflammatory and antimicrobial
6-MethylbenzothiazoleThiazole derivativeAntimicrobial properties
Dimethylamino Propyl GroupEnhances molecular complexityPotential neuroprotective effects

Study on Anticonvulsant Activity

In a study evaluating various benzothiazole derivatives, compounds similar to this compound demonstrated significant anticonvulsant activity with protective indices higher than standard treatments like sodium valproate. These findings suggest that modifications in the benzothiazole structure can enhance anticonvulsant efficacy while reducing toxicity .

Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory potential of benzothiazole derivatives found that certain modifications led to increased inhibition of inflammatory mediators in vitro. This highlights the potential for this compound to be developed into a therapeutic agent targeting inflammatory pathways .

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound with a carboxamide group attached to a benzene ring, as well as a thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms. The dimethylamino propyl group enhances its molecular complexity, potentially influencing its reactivity and biological properties. The molecular formula for this compound is C₁₈H₃₁ClN₃O₂S₂. This compound is a benzamide derivative with potential pharmacological applications, due to its unique structural features, including the thiazole ring and dimethylamino propyl group.

Synthesis
The synthesis of this compound can be achieved through the coupling of substituted 2-amino benzothiazoles with appropriate acyl chlorides or carboxylic acids under controlled conditions. Thiazole derivatives can be synthesized via Hantzsch thiazole synthesis or other methods that facilitate the formation of heterocyclic compounds. The final product may require purification steps such as crystallization or chromatography to achieve the desired purity.

Comparison with Similar Compounds

Key Structural Differences

The target compound’s benzothiazole-6-carboxamide core distinguishes it from analogs with varying substituents:

Compound Name Substituents on Benzothiazole Additional Functional Groups Molecular Weight (g/mol) Biological Activity (If Reported)
Target Compound 6-methyl Benzo[d]thiazole-6-carboxamide ~450–500* Not explicitly reported
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro Phenylurea-thiadiazole 469.5 VEGFR-2 inhibition (IC₅₀: 0.12 μM)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride 6-chloro Dioxoisoindolinyl 493.4 Not reported
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride 6-methyl Phenylacetamide ~450* Not reported
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride 6-methyl 3,4-Dimethoxybenzamide 450.0 Not reported

*Estimated based on structural analogs.

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): The nitro-substituted analog (6d) demonstrated potent VEGFR-2 inhibition (IC₅₀: 0.12 μM), attributed to enhanced hydrogen bonding with kinase active sites . In contrast, the chloro-substituted compound () may exhibit altered reactivity due to the electronegative chlorine atom, though its biological activity remains uncharacterized.
  • Electron-Donating Groups (e.g., -CH₃, -OCH₃):
    Methyl and methoxy substituents (e.g., ) likely improve metabolic stability compared to nitro derivatives. However, their reduced electron-withdrawing effects may diminish kinase-binding affinity unless compensated by hydrophobic interactions .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The dimethylaminopropyl chain and hydrochloride salt in the target compound and analogs (e.g., –11) enhance water solubility, a critical factor for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing benzothiazole-carboxamide derivatives like N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling benzothiazole-carboxylic acid derivatives with amines under activating agents (e.g., HATU or EDCI). For example, thiazole intermediates are synthesized via cyclization of thioureas or via nucleophilic substitution with halogenated precursors. Reaction conditions (e.g., reflux in acetonitrile or DMF) and catalysts (e.g., triethylamine) are critical for yield optimization . Key steps include:

  • Cyclization : Cyclization of N-phenylhydrazinecarboxamides with iodine in DMF to form thiadiazole/thiazole cores .
  • Coupling : Amidation using carbodiimide-based reagents to attach dimethylaminopropyl and methylbenzothiazolyl groups .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. How are structural ambiguities resolved in benzothiazole-carboxamide derivatives during characterization?

  • Methodological Answer : Multi-modal spectroscopic analysis is essential:

  • NMR : 1H and 13C NMR confirm substitution patterns (e.g., methyl groups at position 6 of benzothiazole) and proton environments (e.g., dimethylamino protons at δ ~2.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of HCl from the hydrochloride salt).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though this requires high-purity samples .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial Screening : Broth microdilution to assess MIC against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer : DoE minimizes experimental trials while maximizing data quality:

  • Factors : Vary solvent polarity (DMF vs. acetonitrile), temperature (reflux vs. RT), and catalyst loading.
  • Response Variables : Yield, purity (HPLC), and reaction time.
  • Analysis : Use a central composite design (CCD) or Box-Behnken model to identify optimal conditions. For example, highlights how DoE reduces trial-and-error in process optimization .

Q. What strategies address contradictions in biological activity data between structurally analogous compounds?

  • Methodological Answer : Contradictions often arise from subtle structural differences (e.g., halogen substituents or methyl group positioning):

  • SAR Studies : Compare analogs (e.g., ’s compounds 15 and 25) to isolate substituent effects on activity .
  • Computational Docking : Use molecular dynamics to predict binding affinity differences (e.g., methylbenzothiazole vs. isoxazole derivatives) .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out pharmacokinetic confounders .

Q. How can computational methods accelerate the design of derivatives with improved target specificity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • AI-Driven Synthesis Planning : Tools like retrosynthetic analysis (e.g., Reaxys/Pistachio models) propose novel routes for derivatives with modified substituents .
  • ADMET Prediction : Software (e.g., SwissADME) forecasts bioavailability and toxicity early in design .

Q. What experimental approaches validate the mechanism of action for this compound in kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Use panels (e.g., KinomeScan) to identify off-target effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to ATP-binding pockets.
  • Western Blotting : Measure downstream phosphorylation levels (e.g., MAPK/ERK pathways) post-treatment .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR spectra attributed to dynamic proton exchange?

  • Methodological Answer :

  • Variable Temperature NMR : Identify coalescence temperatures to confirm exchange processes (e.g., dimethylamino group rotation).
  • Deuteration Studies : Replace labile protons (e.g., -NH) with deuterium to simplify splitting patterns .

Q. Why might biological activity differ between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Solubility Testing : Assess hydrochloride salt solubility in physiological buffers vs. DMSO.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction availability .
  • Metabolite Identification : LC-MS/MS to detect in vivo degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.